molecular formula C11H13NOS B8511947 5-(Dimethylaminomethylene)-4-oxo-4,5,6,7-tetrahydrobenzo[b]-thiophene

5-(Dimethylaminomethylene)-4-oxo-4,5,6,7-tetrahydrobenzo[b]-thiophene

Cat. No. B8511947
M. Wt: 207.29 g/mol
InChI Key: NACNWVIODNHIQA-UHFFFAOYSA-N
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Patent
US06057329

Procedure details

The 5-(dimethylaminomethylene)-4-oxo-4,5,6,7-tetrahydrobenzo[b]-thiophene starting material was prepared from 4-keto-4,5,6,7-tetrahydrothianaphthene (5.0 g, 33 mmol) and N,N-dimethylformamide diethyl acetal (15 ml, 87.5 mmol) to give the desired product as large yellow crystals (2.3 g) after recrystallisation from ethyl acetate m.p. 106.9°. MS (ES+) 208 (MH+, 100%).

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:10][C:8](=[O:9])[C:4]2[CH:5]=[CH:6][S:7][C:3]=2[CH2:2]1.C(O[CH:14](OCC)[N:15]([CH3:17])[CH3:16])C>>[CH3:14][N:15]([CH:17]=[C:10]1[CH2:1][CH2:2][C:3]2[S:7][CH:6]=[CH:5][C:4]=2[C:8]1=[O:9])[CH3:16]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1CC2=C(C=CS2)C(=O)C1
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)OC(N(C)C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)C=C1C(C2=C(SC=C2)CC1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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